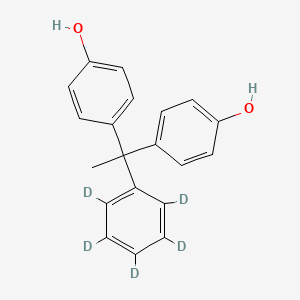
Jak1/tyk2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1/tyk2-IN-3 is a potent, selective, and orally active dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). It exhibits significant anti-inflammatory properties by modulating the expression of genes regulated by TYK2 and JAK1, as well as the formation of Th1, Th2, and Th17 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of Key Intermediates: This involves the preparation of core structures through various organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Jak1/tyk2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Jak1/tyk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the modulation of immune responses and the development of inflammatory diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases, psoriasis, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the JAK-STAT pathway
Mechanism of Action
Jak1/tyk2-IN-3 exerts its effects by inhibiting the activity of TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes that regulate immune responses and inflammation. By inhibiting TYK2 and JAK1, this compound reduces the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes and reducing inflammation .
Comparison with Similar Compounds
Jak1/tyk2-IN-3 is unique in its dual inhibition of TYK2 and JAK1, providing a broader range of anti-inflammatory effects compared to compounds that target only one of these kinases. Similar compounds include:
Ruxolitinib: A JAK1/JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Tofacitinib: A pan-JAK inhibitor with selectivity towards JAK1, JAK2, and JAK3, used for treating rheumatoid arthritis and other autoimmune diseases.
Deucravacitinib: An allosteric inhibitor of TYK2, approved for treating moderate-to-severe psoriasis
This compound stands out due to its selectivity and potency in inhibiting both TYK2 and JAK1, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C17H21F2N7O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |
InChI Key |
ROOUYRXCMOACDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)









![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
